REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]OS(C)(=O)=O)=[N:6][CH:7]=1.[N-:14]=[N+]=[N-].[Na+]>CN(C=O)C.CCCCCC.CCOC(C)=O>[NH2:14][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1 |f:1.2,4.5|
|
Name
|
methanesulfonic acid (5-fluoro-pyridin-2-yl)-methyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)COS(=O)(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
hexane EtOAc
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Wash the mixture with 10% aqueous NaCl (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic extracts over Na2SO4
|
Type
|
CUSTOM
|
Details
|
remove half of the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
Add EtOAc (20 mL) and a suspension of 10% Pd/C (200 mg) in EtOAc (2 mL)
|
Type
|
STIRRING
|
Details
|
Stir the mixture for 1 h at ambient temperature in a pressurized vessel under 50 psi of hydrogen
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filter the slurry through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 613 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |